molecular formula C13H8FNO5 B6399152 2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261890-47-4

2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6399152
CAS RN: 1261890-47-4
M. Wt: 277.20 g/mol
InChI Key: OALUHDXOQSHTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% (5-F2H-4-NBA) is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. This compound has a molecular formula of C8H5FNO4 and is a yellow-orange crystalline solid. 5-F2H-4-NBA has a melting point of 222-224°C and a boiling point of 559°C. It is soluble in water, methanol, ethanol, and dimethyl sulfoxide (DMSO).

Mechanism of Action

2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% acts as a substrate for the enzyme xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. The oxidation of hypoxanthine is accompanied by the release of hydrogen peroxide, which is then converted to superoxide and hydroxyl radicals. These radicals are responsible for the oxidative stress associated with the compound.
Biochemical and Physiological Effects
2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% can induce oxidative stress in cells, resulting in the production of reactive oxygen species (ROS). These ROS can cause damage to cellular components, such as DNA, proteins, and lipids. Additionally, 2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% can induce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This can lead to inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% in laboratory experiments is its ability to induce oxidative stress in cells. This makes it a useful tool for studying the effects of oxidative stress on cellular systems. Additionally, 2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to using 2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% in laboratory experiments. It has a relatively low solubility in water, which can limit its use in aqueous solutions. Additionally, it can be toxic to cells when used in high concentrations, so care must be taken when handling and using the compound.

Future Directions

The future applications of 2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% are numerous. It could be used to study the effects of oxidative stress on various diseases, such as cancer and neurodegenerative diseases. Additionally, it could be used to study the effects of oxidative stress on aging and longevity. It could also be used to study the effects of oxidative stress on the immune system and to develop new therapies for treating immune-related diseases. Other potential applications include using 2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% to study the effects of oxidative stress on the cardiovascular system and to develop new therapies for treating cardiovascular diseases. Finally, 2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% could be used to study the effects of oxidative stress on the environment and to develop new strategies for mitigating environmental damage.

Synthesis Methods

2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% is synthesized through the condensation of 2-hydroxy-5-fluorobenzoic acid with 4-nitrobenzaldehyde in the presence of a catalytic amount of sulfuric acid. The reaction is carried out at a temperature of 80-90°C and is complete within 1-2 hours. The yield of 2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% is approximately 95%.

Scientific Research Applications

2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme xanthine oxidase and as a fluorescent probe for the detection of metal ions. It has also been used in the study of the binding interactions between proteins and ligands. Additionally, 2-(5-Fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid, 95% has been used in the study of the effects of oxidative stress on cellular systems.

properties

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO5/c14-7-1-4-12(16)11(5-7)10-6-8(15(19)20)2-3-9(10)13(17)18/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALUHDXOQSHTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689460
Record name 5'-Fluoro-2'-hydroxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261890-47-4
Record name 5'-Fluoro-2'-hydroxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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